potassium2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetate
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Overview
Description
Potassium 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetate is a chemical compound with the molecular formula C4H6N4O2K. It is a potassium salt of a tetrazole derivative, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetate typically involves the reaction of 1-methyl-1H-tetrazole-5-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction scheme is as follows:
1-methyl-1H-tetrazole-5-carboxylic acid+KOH→potassium 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetate+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated crystallization systems.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other nitrogen heterocycles.
Scientific Research Applications
Potassium 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: It finds applications in the production of specialty chemicals and materials, such as polymers and explosives.
Mechanism of Action
The mechanism of action of potassium 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-tetrazole-5-carboxylic acid
- 5-amino-1-methyl-1H-tetrazole
- 2-butyl-4-chloro-1-{[2’-(1H-tetrazol-5-yl)-4-biphenylyl]methyl}-1H-imidazole-5-methanol potassium salt (Losartan potassium)
Uniqueness
Potassium 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)acetate is unique due to its specific structure, which combines the properties of a tetrazole ring with a potassium salt. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C4H5KN4O2 |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
potassium;2-(1-methyltetrazol-5-yl)acetate |
InChI |
InChI=1S/C4H6N4O2.K/c1-8-3(2-4(9)10)5-6-7-8;/h2H2,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
VVRASSWAUSBNOA-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=NN=N1)CC(=O)[O-].[K+] |
Origin of Product |
United States |
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